molecular formula C12H21N3O2 B14676517 Octyl 5-amino-3H-imidazole-4-carboxylate CAS No. 36137-90-3

Octyl 5-amino-3H-imidazole-4-carboxylate

Cat. No.: B14676517
CAS No.: 36137-90-3
M. Wt: 239.31 g/mol
InChI Key: OLXKKJGOUXZRIA-UHFFFAOYSA-N
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Description

Octyl 5-amino-3H-imidazole-4-carboxylate is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 5-amino-3H-imidazole-4-carboxylate typically involves the reaction of 5-aminoimidazole-4-carboxylic acid with octyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Octyl 5-amino-3H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives are valuable in medicinal chemistry for developing new drugs and in industrial applications for creating specialized materials .

Scientific Research Applications

Octyl 5-amino-3H-imidazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Octyl 5-amino-3H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): AICAR is an analog of adenosine monophosphate and is known for its ability to activate AMP-activated protein kinase (AMPK).

    Ethyl 2-aminoimidazole-4-carboxylate: This compound is similar in structure but has an ethyl group instead of an octyl group.

Uniqueness

Octyl 5-amino-3H-imidazole-4-carboxylate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .

Properties

CAS No.

36137-90-3

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

octyl 4-amino-1H-imidazole-5-carboxylate

InChI

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-17-12(16)10-11(13)15-9-14-10/h9H,2-8,13H2,1H3,(H,14,15)

InChI Key

OLXKKJGOUXZRIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(N=CN1)N

Origin of Product

United States

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